6-(Benzyl(methyl)amino)pyridazin-3-ol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

This 3,6-disubstituted pyridazin-3-ol derivative features a benzyl(methyl)amino substituent at the 6-position, introducing distinct steric and electronic properties versus secondary amine analogs. The tertiary amine center alters pKa, logP, and membrane permeability—critical for CNS-targeted programs. With established nanomolar kinase inhibition (IC50 12–72 nM) in related scaffolds, this building block enables systematic SAR around CDK5, SYK, and DYRK1A. Procure the exact substitution pattern to avoid uncontrolled experimental variables and ensure reproducible data in medicinal chemistry campaigns.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 2091637-48-6
Cat. No. B1481445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyl(methyl)amino)pyridazin-3-ol
CAS2091637-48-6
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C2=NNC(=O)C=C2
InChIInChI=1S/C12H13N3O/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13-11/h2-8H,9H2,1H3,(H,14,16)
InChIKeyWIGPYGLFNDYNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyl(methyl)amino)pyridazin-3-ol (CAS 2091637-48-6) Procurement: Chemical Identity and Class Context


6-(Benzyl(methyl)amino)pyridazin-3-ol is a 3,6-disubstituted pyridazin-3-ol derivative featuring a benzyl(methyl)amino substituent at the 6-position and a hydroxyl tautomer at the 3-position (existing in equilibrium with the pyridazin-3(2H)-one form) [1]. The compound has a molecular formula of C12H13N3O and a molecular weight of 215.25 g/mol . Pyridazin-3-ol derivatives represent a well-established heterocyclic scaffold in medicinal chemistry, with documented applications in kinase inhibition [2], antiviral therapy [3], and CNS-targeted drug discovery [4]. The benzyl(methyl)amino substituent introduces specific steric and electronic properties that differentiate this compound from other N-substituted pyridazine analogs.

Why Pyridazin-3-ol Scaffolds Cannot Be Interchanged: Critical Procurement Considerations for 6-(Benzyl(methyl)amino)pyridazin-3-ol


Generic substitution within the pyridazin-3-ol chemical class is scientifically unsound due to well-documented structure-activity relationship (SAR) divergence. Pyridazin-3(2H)-one and pyridazin-3-ol analogs exhibit target-specific potency variations exceeding 100-fold based solely on N-substitution patterns [1]. Studies on closely related 6-alkylaminopyridazine-3-carboxamides demonstrate that even minor modifications—such as replacing a benzylamino group with a benzyl(methyl)amino substituent—can fundamentally alter biological activity profiles [2]. Furthermore, the tautomeric equilibrium between pyridazin-3-ol and pyridazin-3(2H)-one forms affects hydrogen-bonding capacity and target recognition, a property that varies with substitution pattern and solvent environment [3]. The benzyl(methyl)amino moiety in 6-(benzyl(methyl)amino)pyridazin-3-ol introduces both increased lipophilicity relative to unsubstituted amino analogs and a tertiary amine center that may influence protonation state and membrane permeability—properties that cannot be assumed from structurally similar but distinctly substituted alternatives. Procurement of a generic 'pyridazin-3-ol derivative' without verifying the exact substitution pattern introduces uncontrolled experimental variables that compromise reproducibility and data interpretation.

6-(Benzyl(methyl)amino)pyridazin-3-ol Quantitative Differentiation Evidence: Comparative SAR and Procurement Decision Support


Molecular Weight and Lipophilicity Differentiation: 6-(Benzyl(methyl)amino)pyridazin-3-ol vs. 6-(Benzylamino)pyridazin-3-ol Analogs

The presence of the N-methyl substituent in 6-(benzyl(methyl)amino)pyridazin-3-ol (MW = 215.25 g/mol) increases molecular weight and lipophilicity compared to the secondary amine analog 6-(benzylamino)pyridazin-3-ol (MW = 201.22 g/mol) . This structural distinction carries functional consequences documented in pyridazine SAR literature: studies on 6-alkylaminopyridazine-3-carboxamides demonstrated that 6-benzylamino-substituted derivatives exhibited inhibitory activity comparable to fusaric acid, whereas N-methylation of similar scaffolds has been shown to alter both potency and target selectivity profiles [1]. The benzyl(methyl)amino group introduces a tertiary amine center (pKa predicted ~8-9) versus the secondary amine in benzylamino analogs (pKa predicted ~10-11), affecting protonation state at physiological pH and consequently membrane permeability and target engagement [2].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Pyridazin-3-ol Scaffold Kinase Inhibition Potential: Cross-Study Comparison with 6-Amino-Substituted Analogs

The pyridazin-3-ol scaffold is a validated pharmacophore for kinase inhibition, with documented nanomolar potency across multiple targets. Cross-study analysis of structurally related 6-amino-substituted pyridazin-3-ol derivatives reveals the following comparative profile: 6-(3-Hydroxypiperidin-1-yl)pyridazin-3-ol exhibits potent CDK5 inhibition with IC50 = 12 nM [1]; (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol demonstrates SYK inhibition with IC50 = 72 nM ; and 6-((3-Morpholinopropyl)amino)pyridazin-3-ol shows kinase inhibitory activity in the low micromolar range [2]. While direct quantitative data for 6-(benzyl(methyl)amino)pyridazin-3-ol are not publicly available, the benzyl(methyl)amino substituent occupies a distinct region of chemical space compared to the cyclic and linear amino analogs characterized above. SAR studies on pyridazin-3(2H)-one derivatives indicate that N-substitution patterns critically determine kinase selectivity profiles—for example, compound 2 in the DYRK1A series showed IC50 = 220 nM with >45-fold selectivity over CDK5, GSK3, and PI3K (all IC50 > 10 μM) [3].

Kinase Inhibition Cancer Therapeutics Lead Optimization

Benzyl(methyl)amino Substituent Differentiation: Structural Comparison with Closely Related Pyridazine Analogs

The benzyl(methyl)amino substituent at the 6-position of 6-(benzyl(methyl)amino)pyridazin-3-ol distinguishes this compound from three major classes of pyridazine analogs: (1) secondary benzylamino derivatives (e.g., 6-(benzylamino)pyridazin-3-ol) which lack the N-methyl group; (2) compounds with the benzyl(methyl)amino group at alternative positions (e.g., 5-[benzyl(methyl)amino]-3-pyridazinol); and (3) analogs where the benzyl(methyl)amino group is attached via a methylene linker (e.g., 2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone) . SAR literature demonstrates that even positional isomerism within the pyridazine ring profoundly alters biological activity: pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs evaluated against DYRK1A, CDK5/p25, GSK3α/β, and PI3K showed that substitution position determined both potency and selectivity profiles, with certain analogs exhibiting submicromolar IC50 against DYRK1A while remaining inactive against three other kinases [1]. The direct attachment of the benzyl(methyl)amino group to the pyridazine 6-position (as in the target compound) creates a distinct electronic environment compared to methylene-linked or alternative-position isomers.

Structure-Activity Relationship Medicinal Chemistry Compound Library Design

Pyridazin-3-ol Tautomerism and Hydrogen Bonding Capacity: Functional Differentiation from Pyridazin-3(2H)-one Scaffolds

6-(Benzyl(methyl)amino)pyridazin-3-ol exists in a mobile tautomeric equilibrium between the pyridazin-3-ol and pyridazin-3(2H)-one forms, a property documented through 1H NMR studies that revealed non-simple protonation behavior in pyridazin-3-ol systems [1]. DFT calculations at the B3LYP/6-311++G** level have quantified the tautomeric energy difference between pyridazin-3(2H)-one and pyridazin-3-ol forms [2]. This tautomerism directly impacts hydrogen-bonding capacity: the -ol form presents a hydrogen bond donor (OH) and acceptor (N), while the -one form presents two hydrogen bond acceptors (C=O and N) but lacks a donor at the 3-position. This property fundamentally differentiates 6-(benzyl(methyl)amino)pyridazin-3-ol from structurally similar compounds where the 3-position is locked in a single tautomeric state (e.g., 3-methoxypyridazine derivatives) or substituted with non-tautomerizing groups. The equilibrium position is sensitive to both solvent environment and the electronic effects of the 6-position substituent—the benzyl(methyl)amino group, with its electron-donating character, may shift the tautomeric equilibrium relative to electron-withdrawing substituents.

Molecular Recognition Drug-Target Interactions Physicochemical Properties

Synthetic Tractability and Procurement Purity: 6-(Benzyl(methyl)amino)pyridazin-3-ol vs. Complex Pyridazine Derivatives

6-(Benzyl(methyl)amino)pyridazin-3-ol is commercially available with typical purity specifications of 95% , positioning it as a readily accessible building block for further derivatization. In contrast, many pyridazine-based kinase inhibitors and PROTACs require multi-step synthetic routes with yields that vary substantially based on substitution pattern. The compound's molecular weight (215.25 g/mol) and relatively simple substitution pattern (single benzyl(methyl)amino group at the 6-position) facilitate straightforward handling and characterization compared to more complex pyridazine derivatives such as pyridazino[4,5-b]indol-4-ones or PROTAC conjugates. This synthetic accessibility supports its utility as a scaffold for library synthesis and SAR exploration. The 6-position amino substituent and 3-position hydroxyl/ketone tautomer provide two distinct sites for further functionalization, enabling divergent synthetic strategies that are not possible with fully substituted or protected analogs.

Chemical Synthesis Medicinal Chemistry Building Block Procurement

Recommended Procurement and Research Applications for 6-(Benzyl(methyl)amino)pyridazin-3-ol (CAS 2091637-48-6)


Kinase Inhibitor Lead Discovery and SAR Exploration

Based on cross-study evidence of nanomolar kinase inhibition (IC50 = 12–72 nM) exhibited by structurally related 6-amino-substituted pyridazin-3-ol derivatives [1], 6-(benzyl(methyl)amino)pyridazin-3-ol serves as a scaffold for kinase inhibitor lead discovery programs. The benzyl(methyl)amino substituent occupies a distinct region of chemical space compared to characterized analogs, enabling exploration of novel SAR around the pyridazin-3-ol pharmacophore. Procurement of this specific compound supports systematic investigation of how N-benzyl-N-methyl substitution affects potency and selectivity against kinase targets including CDK5, SYK, and DYRK1A.

Physicochemical Property Profiling of Tertiary Amine-Containing Pyridazine Scaffolds

The tertiary amine center in the benzyl(methyl)amino substituent provides a distinct physicochemical profile compared to secondary amine analogs (e.g., 6-(benzylamino)pyridazin-3-ol) . This compound is appropriate for studies investigating the relationship between amine substitution pattern and properties including pKa, logP, membrane permeability, and tautomeric equilibrium position. The tautomerism between pyridazin-3-ol and pyridazin-3(2H)-one forms, documented through 1H NMR and DFT studies [2], adds an additional dimension for physicochemical characterization studies.

Synthetic Building Block for Diversified Pyridazine Library Construction

6-(Benzyl(methyl)amino)pyridazin-3-ol offers two functionalizable positions (the 3-hydroxyl/ketone tautomer and the potential for further modification of the benzyl group) . This compound is suitable as a starting material for synthesizing diverse pyridazine derivative libraries through O-alkylation, N-alkylation, or cross-coupling reactions. The commercial availability at 95% purity supports its use in parallel synthesis and medicinal chemistry optimization campaigns requiring a consistent, well-characterized building block.

Tautomerism and Molecular Recognition Studies

The mobile tautomeric equilibrium between pyridazin-3-ol and pyridazin-3(2H)-one forms, characterized by DFT calculations at the B3LYP/6-311++G** level [2], makes this compound valuable for studies examining how tautomeric state influences molecular recognition, hydrogen-bonding networks, and target binding. The electron-donating benzyl(methyl)amino substituent may shift the tautomeric equilibrium relative to electron-withdrawing substituted analogs, providing a comparative tool for investigating electronic effects on tautomerism in heterocyclic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Benzyl(methyl)amino)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.